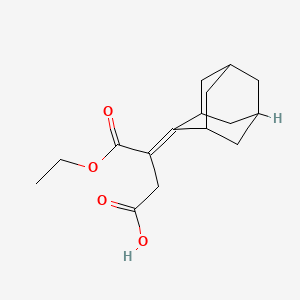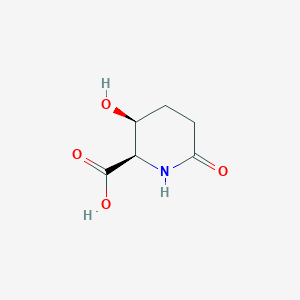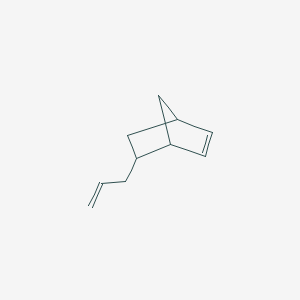
5-Allyl-2-norbornene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-2-norbornene is an organic compound with the molecular formula C10H14. It is a derivative of norbornene, featuring an allyl group attached to the norbornene ring. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
5-Allyl-2-norbornene can be synthesized through the hydroallylation of norbornadiene with allyl formate in the presence of palladium(0) complexes. The reaction proceeds via two mechanisms: one where the carbon-carbon bond between norbornadiene and the allyl ligand forms before the cleavage of the formyl carbon-hydrogen bond and elimination of carbon dioxide, and another where the bond forms after these processes . The catalytically active complex in both mechanisms is palladium(allyl formate)(acetonitrile), and the rate-determining step is the formation of the carbon-norbornadiene-carbon allyl bond .
Análisis De Reacciones Químicas
5-Allyl-2-norbornene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted norbornene derivatives.
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and oxidizing agents like peroxides for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Allyl-2-norbornene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Its derivatives are studied for potential biological activity and applications in drug development.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Allyl-2-norbornene involves its reactivity with various catalysts and reagents. The formation of the carbon-norbornadiene-carbon allyl bond is a key step in its synthesis and subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
5-Allyl-2-norbornene can be compared with other norbornene derivatives such as:
Norbornene: The parent compound, which lacks the allyl group.
5-Ethylidene-2-norbornene: Another derivative with an ethylidene group instead of an allyl group.
Norbornadiene: A diene form of norbornene with two double bonds.
The uniqueness of this compound lies in its allyl group, which imparts distinct reactivity and properties compared to other norbornene derivatives .
Propiedades
Número CAS |
31663-53-3 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
5-prop-2-enylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-2-3-9-6-8-4-5-10(9)7-8/h2,4-5,8-10H,1,3,6-7H2 |
Clave InChI |
UAKPCRIFCXQISY-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


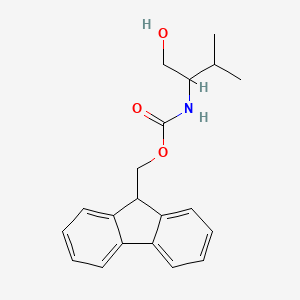
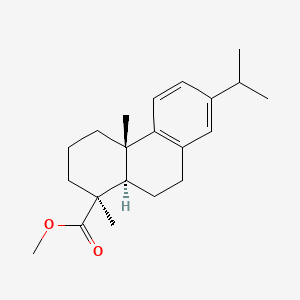
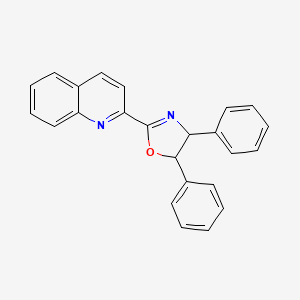

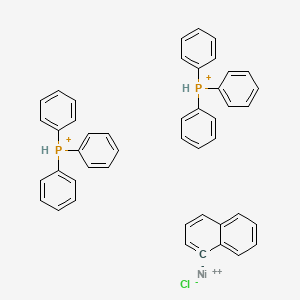

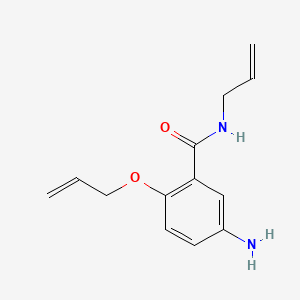
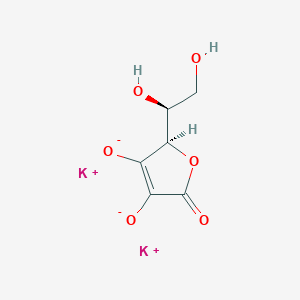
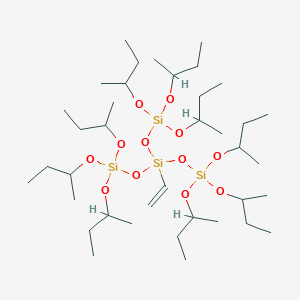
![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)
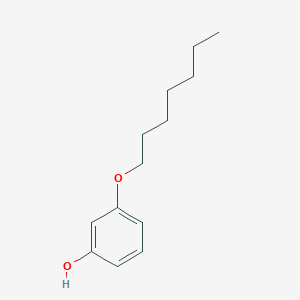
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate](/img/structure/B13834552.png)
